molecular formula C18H14O3 B12844736 rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol CAS No. 63493-01-6

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol

Cat. No.: B12844736
CAS No.: 63493-01-6
M. Wt: 278.3 g/mol
InChI Key: JNQSJMYLVFOQBK-VSZNYVQBSA-N
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Description

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol: is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the oxirene family, which is characterized by a three-membered ring containing an oxygen atom. The presence of multiple phenyl groups and hydroxyl functionalities makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol typically involves multi-step organic synthesis. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the oxirene ring. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol apart from similar compounds is its specific stereochemistry and the presence of multiple phenyl groups

Properties

CAS No.

63493-01-6

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

JNQSJMYLVFOQBK-VSZNYVQBSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O

Origin of Product

United States

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